An In-depth Technical Guide to the Physicochemical Properties of 4-allyl-2-fluorobenzonitrile
An In-depth Technical Guide to the Physicochemical Properties of 4-allyl-2-fluorobenzonitrile
Executive Summary
This technical guide addresses the core physicochemical properties of the novel compound 4-allyl-2-fluorobenzonitrile. As a new chemical entity, experimentally determined data for this specific molecule is not yet available in public literature. Therefore, this document provides a foundational framework for its characterization. It includes a comparative analysis of structurally similar compounds to establish expected value ranges for key parameters. Furthermore, it outlines detailed, standardized experimental protocols for the determination of these properties. A logical workflow for the physicochemical characterization of a novel compound is also presented to guide research efforts.
Introduction
4-allyl-2-fluorobenzonitrile is an aromatic compound featuring a nitrile, a fluorine atom, and an allyl group. These functional groups are significant in medicinal chemistry and materials science, suggesting potential applications where properties like lipophilicity, polarity, and reactivity are crucial. An accurate understanding of its physicochemical properties is the first step in any research and development pipeline. This guide provides the necessary theoretical and methodological basis for these investigations.
Predicted Physicochemical Properties
While direct experimental data for 4-allyl-2-fluorobenzonitrile is unavailable, we can infer potential properties by examining analogous structures. The data for 2-fluorobenzonitrile and 4-allylanisole (estragole) are presented below to serve as a baseline for experimental design and validation.
Table 1: Physicochemical Data of Structurally Related Compounds
| Property | 2-Fluorobenzonitrile | 4-Allylanisole (Estragole) | 4-allyl-2-fluorobenzonitrile (Predicted Range) |
| Molecular Formula | C₇H₄FN[1][2][3] | C₁₀H₁₂O[4] | C₁₀H₈FN |
| Molecular Weight | 121.11 g/mol [1][2][3] | 148.20 g/mol [4] | 161.18 g/mol |
| Melting Point | -13.7 °C[3] | 25 °C[4] | Likely a liquid at room temperature |
| Boiling Point | 90 °C at 21 mmHg[2][3][5] | 215-216 °C at 760 mmHg[4][6] | Expected to be between 180-220 °C at 760 mmHg |
| Density | 1.116 g/mL at 25 °C[2][5] | 0.965 g/mL at 25 °C[4] | ~1.0-1.1 g/mL at 25 °C |
| Water Solubility | Insoluble[3][5] | 177.8 mg/L (25 °C)[4] | Expected to be sparingly soluble to insoluble |
| logP (Octanol/Water) | 1.5 (Computed)[7] | 3.4[4] | Expected to be in the range of 2.5 - 3.5 |
| pKa | Not available (non-ionizable) | Not available (non-ionizable) | Not expected to have an ionizable proton in the typical aqueous pH range |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physicochemical properties of a novel compound like 4-allyl-2-fluorobenzonitrile.
The melting point is a fundamental property indicating purity. For a substance that may be liquid at room temperature, this protocol would be adapted for determining its freezing point.
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Apparatus: Digital melting point apparatus (e.g., Mel-Temp) or Thiele tube.[8]
-
Procedure (Capillary Method):
-
Ensure the sample is dry and, if solid, in a powdered form.[9]
-
Load a small amount of the sample into a capillary tube to a height of 2-3 mm.[10]
-
Pack the sample into the closed end of the tube by tapping or dropping it through a long glass tube.[10][11]
-
Place the capillary tube into the heating block of the apparatus.[10]
-
For an unknown compound, perform a rapid initial heating to determine an approximate melting range.[11][12]
-
Allow the apparatus to cool, then use a fresh sample for a precise measurement.
-
Heat slowly, at a rate of 1-2 °C per minute, when approaching the approximate melting point.[12]
-
Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[11]
-
The boiling point provides information about the volatility of a liquid.
-
Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, and a heating bath (e.g., Thiele tube or oil bath).[13][14]
-
Procedure (Micro Method):
-
Place a few milliliters of the liquid sample into a small test tube.[13]
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.[15]
-
Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.[14]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[15]
-
Continue heating until a vigorous and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[14][15]
-
Solubility is critical for understanding a compound's behavior in various solvents, which is paramount for formulation and drug delivery.
-
Apparatus: Vials, analytical balance, temperature-controlled shaker, and an analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).
-
Procedure (Shake-Flask Method):
-
Add an excess amount of 4-allyl-2-fluorobenzonitrile to a vial containing a known volume of the desired solvent (e.g., water, buffer at various pH values, ethanol).[17]
-
Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).[17][18]
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to stand for a period to let undissolved solute settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration may be necessary.
-
Quantify the concentration of the dissolved compound in the aliquot using a pre-validated analytical method (e.g., HPLC).
-
The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
-
The pKa value is essential for ionizable compounds as it dictates the charge state at a given pH. Benzonitriles are generally not ionizable in the physiological pH range; however, this should be confirmed experimentally.
-
Apparatus: Potentiometer with a pH electrode, burette, and a magnetic stirrer.[19]
-
Procedure (Potentiometric Titration):
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[19]
-
Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent if solubility is low).
-
Begin stirring the solution and record the initial pH.
-
Add small, precise increments of a standardized titrant (acid or base). Record the pH after each addition, allowing the reading to stabilize.[19]
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting sigmoid curve or as the pH at the half-equivalence point.[20][21]
-
LogP is a measure of a compound's lipophilicity and is a critical parameter for predicting its pharmacokinetic properties (ADME).
-
Apparatus: Separatory funnel or vials, shaker, and an analytical instrument for quantification (e.g., HPLC).
-
Procedure (Shake-Flask Method):
-
Prepare mutually saturated solutions of n-octanol and water (or a relevant buffer, e.g., PBS pH 7.4).[22][23]
-
Dissolve a small, known amount of the compound in either the aqueous or octanol phase.
-
Combine known volumes of the octanol and aqueous phases in a separatory funnel or vial.
-
Shake the mixture vigorously for a set period to allow for partitioning, then let the layers separate completely.
-
Carefully sample both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method.[22]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[24]
-
LogP is the base-10 logarithm of the partition coefficient.[24]
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound such as 4-allyl-2-fluorobenzonitrile.
Caption: Workflow for Physicochemical Characterization.
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- 19. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
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